5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as cdk2, and inhibit their function . This inhibition could lead to changes in cellular processes, particularly those related to cell cycle progression and proliferation .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways related to cell cycle progression and proliferation, given the potential inhibition of cdk2 .
Result of Action
If it acts similarly to related compounds, it may inhibit cell cycle progression and induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway . Additionally, this compound can affect the expression of genes related to cell cycle regulation, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its effects . Additionally, binding proteins can facilitate its distribution to different cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and alter its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and luminescent materials.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: This compound shares a similar chloromethyl group but has a different core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrazolo structure but differ in their substitution patterns and functional groups.
Uniqueness
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific combination of a chloromethyl group and a pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPIAHQUTXXCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=CC(=O)N21)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.